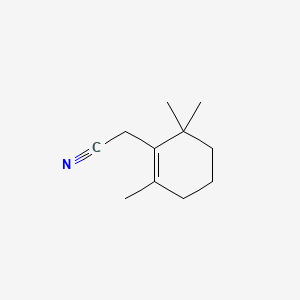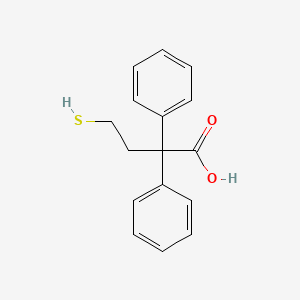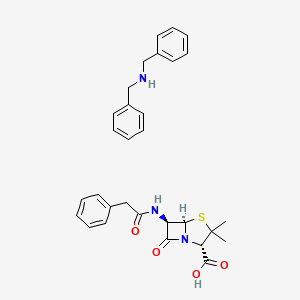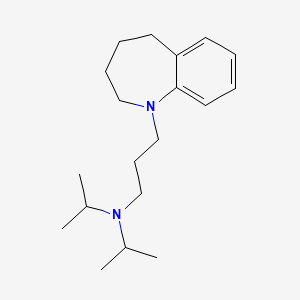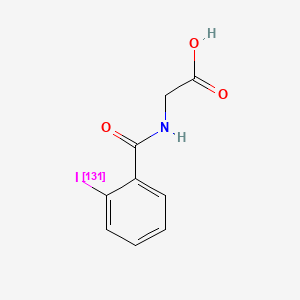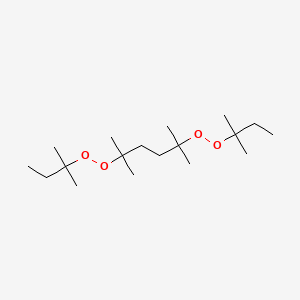
2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is an organic peroxide compound with the molecular formula C18H38O4. It is known for its use as a radical initiator in polymerization reactions and other chemical processes. This compound is characterized by its stability and effectiveness in initiating free radical reactions, making it valuable in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide typically involves the reaction of tert-pentyl hydroperoxide with 1,1,4,4-tetramethyltetramethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities and ensure high purity .
化学反応の分析
Types of Reactions: (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including addition polymerization and copolymerization. The compound can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions: The decomposition of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is often induced by heat or ultraviolet light. Common reagents used in conjunction with this compound include monomers such as styrene, acrylates, and methacrylates. The reaction conditions typically involve elevated temperatures and controlled atmospheres to facilitate the formation of free radicals .
Major Products Formed: The primary products formed from the reactions of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide are polymers and copolymers. These products have various applications in the production of plastics, resins, and elastomers. The specific properties of the polymers can be tailored by adjusting the reaction conditions and the choice of monomers .
科学的研究の応用
(1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide has a wide range of applications in scientific research and industry. In chemistry, it is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers. In biology and medicine, it is employed in the study of radical-induced processes and the development of new materials for biomedical applications. In industry, it is used in the production of plastics, resins, and elastomers, as well as in the formulation of coatings and adhesives .
作用機序
The mechanism of action of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of this compound are primarily the double bonds in monomers, which are susceptible to radical attack. The pathways involved include the propagation and termination steps of radical polymerization .
類似化合物との比較
Similar Compounds:
- Di-tert-butyl peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
Comparison: Compared to other similar compounds, (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide offers unique advantages in terms of stability and effectiveness as a radical initiator. Its structure allows for controlled decomposition and efficient radical generation, making it suitable for a wide range of applications. Unlike benzoyl peroxide, which is commonly used in acne treatment, (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is primarily used in industrial and research settings .
特性
CAS番号 |
5168-50-3 |
|---|---|
分子式 |
C18H38O4 |
分子量 |
318.5 g/mol |
IUPAC名 |
2,5-dimethyl-2,5-bis(2-methylbutan-2-ylperoxy)hexane |
InChI |
InChI=1S/C18H38O4/c1-11-15(3,4)19-21-17(7,8)13-14-18(9,10)22-20-16(5,6)12-2/h11-14H2,1-10H3 |
InChIキー |
TUAPLLGBMYGPST-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
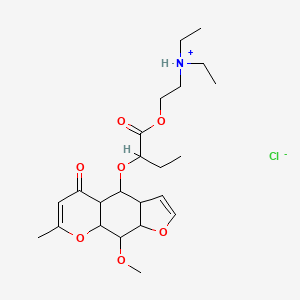
![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
